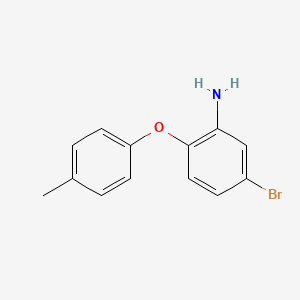

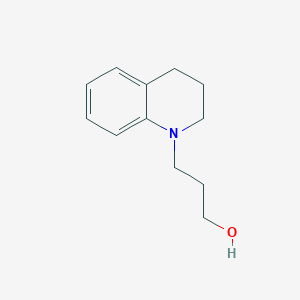

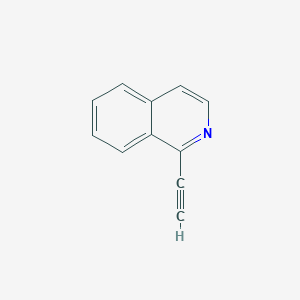

![molecular formula C16H18N2O4 B1315578 6-(叔丁氧羰基)-3,6,7,8-四氢吡咯并[3,2-e]吲哚-2-甲酸 CAS No. 107474-67-9](/img/structure/B1315578.png)

6-(叔丁氧羰基)-3,6,7,8-四氢吡咯并[3,2-e]吲哚-2-甲酸

描述

Synthesis Analysis

- On-Water Reaction : Rapid stirring of the amine with di-tert-butyl dicarbonate (Boc₂O) suspended in water at ambient temperature .

- THF Solution : Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .

- Base-Catalyzed Protection : Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, followed by warming to ambient temperature .

- Biphasic Chloroform Reaction : Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux .

Chemical Reactions Analysis

Boc-THPI can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. The Boc group can be selectively removed using strong acids such as trifluoroacetic acid or HCl in appropriate solvents . The compound’s reactivity depends on the specific functional groups present.

科学研究应用

缩合反应和官能团相容性已经开发出一种新型的羧酸与各种非亲核 N-杂环(包括吲哚和吡咯)的缩合反应。该工艺在催化量的 4-(二甲氨基)吡啶 (DMAP) 和 2,6-二甲基吡啶的存在下使用二叔丁基碳酸二酯 (Boc2O),展示了较高的官能团相容性。它证明了酰化过程适用于广泛的氮化合物,突出了叔丁氧羰基衍生物在促进这些反应中的重要性 (梅原、上田和德山,2016)。

对 NMDA-Glycine 位点亲和力的影响对吲哚部分位置 2 的酸性功能和位置 4、5 和 6 的取代基的变化的研究显示了对 NMDA-Glycine 位点亲和力的影响。具体来说,对位置 2 具有不同酸性功能的吲哚衍生物的研究表明,酸性功能与羧酸部分不同的化合物往往比吲哚-2-羧酸衍生物的效力低。该研究进一步比较了 4,6-二氯取代模式与 5-叔丁基衍生物的亲和力,表明结构修饰在调节生物活性中起着微妙的作用 (詹森和丹哈特,2003)。

区域选择性锂化的增强对 5-(叔丁氧羰基)-7-甲氧基-1-甲基-1,3,4,5-四氢吡咯并[4,3,2-de]喹啉的研究展示了水在 -78°C 下使用叔丁基锂在醚中实现 C-6 区域选择性锂化的显着效果。这一进步强调了微小的反应条件调整在指导锂化区域选择性中的作用,为复杂杂环化合物的合成提供了重大进展 (诸冈、岩切、福田和岩男,2000)。

环丙烷化和合成效率对环丙烷化的探索揭示了从吡咯和吲哚-2-羧酸开始合成三环和四环 N,N-二苄基环丙基胺。这包括从 N-叔丁氧羰基吲哚啉-2-羧酸高效合成对映纯四环二胺,证明了 N-叔丁氧羰基化合物在复杂分子构建中的多功能性和效率 (真西尼和德梅杰雷,2004)。

属性

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-7-6-9-10-8-12(14(19)20)17-11(10)4-5-13(9)18/h4-5,8,17H,6-7H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYGXQLRFJTBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC3=C2C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

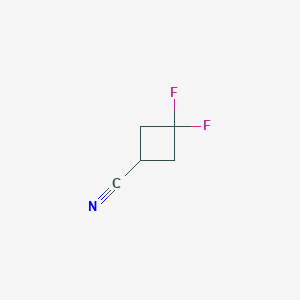

![1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole](/img/structure/B1315502.png)

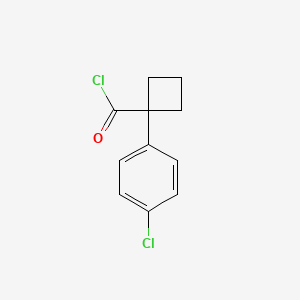

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)